(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound "(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate" is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with an acrylamido group bearing a 4-methoxyphenyl moiety and an ethyl ester at the 3-position. This compound belongs to a class of functionalized thiophene derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities and synthetic versatility.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-25-20(23)18-15-5-4-6-16(15)26-19(18)21-17(22)12-9-13-7-10-14(24-2)11-8-13/h7-12H,3-6H2,1-2H3,(H,21,22)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGBJTPKSMGMFP-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]thiophene core, followed by the introduction of the acrylamido and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for designing new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structure : This analog replaces the acrylamido group with a 4-phenylbenzoyl substituent.
- Molecular Properties : Molecular weight = 391.5 g/mol; XLogP3 = 5.9 (indicative of high lipophilicity) .
- Synthesis: Derived from 2-amino precursors via acylation reactions, similar to methods described for related compounds .
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structure : Features a phenylthioureido group instead of acrylamido.
- Bioactivity : Demonstrates antifungal and antibacterial properties, attributed to the thioureido moiety’s ability to interact with microbial enzymes .
- Synthesis: Synthesized via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with phenyl isothiocyanate under reflux conditions .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
- Structure: Incorporates a Schiff base (benzylidene-amino) group, which may enhance crystallinity and solubility .
Physicochemical and Spectroscopic Properties
- NMR Analysis : emphasizes the role of NMR in deducing substituent effects. For instance, chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to structural modifications, enabling precise localization of functional groups .
- Lipophilicity : The 4-methoxyphenyl acrylamido group in the target compound may reduce lipophilicity (compared to the phenylbenzoyl analog in ) due to the methoxy group’s polar nature.
Biological Activity
(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.
Chemical Structure and Properties
The compound features a cyclopentathiophene core with an ethyl carboxylate group and a methoxyphenyl substituent. Its structural characteristics suggest potential interactions with biological macromolecules, influencing its activity.
Biological Activities
1. Anticancer Properties
Research indicates that compounds structurally similar to (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects on various cancer cell lines, including MCF-7 (breast), HCT-116 (colorectal), and PC-3 (prostate). The results indicated that derivatives of cyclopenta[b]thiophenes can inhibit cell proliferation effectively.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | TBD | TBD |
| Doxorubicin | 40.0 ± 3.9 | MCF-7 |
The IC50 values for the compound are yet to be determined but are expected to be comparable to established chemotherapeutics like doxorubicin .
2. Anti-inflammatory Effects
Compounds similar to this structure have shown anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, derivatives containing thiophene rings have been recognized for their ability to modulate inflammatory pathways, making them candidates for further exploration in inflammatory diseases .
The biological activity of (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of the acrylamide moiety suggests that it may act as an electrophile, capable of forming covalent bonds with nucleophilic residues in target proteins.
- Receptor Interaction : The methoxyphenyl group may enhance binding affinity to various receptors involved in cell signaling pathways, contributing to its anticancer and anti-inflammatory effects.
Case Studies
1. Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on related cyclopentathiophene derivatives. This study revealed that modifications in substituents significantly influenced biological activity. For instance, increasing lipophilicity generally improved anticancer efficacy while maintaining low toxicity profiles against normal cells .
2. In Vivo Efficacy
In vivo studies using animal models have demonstrated promising results for similar compounds in reducing tumor sizes and improving survival rates in cancer models. These findings support the potential for clinical applications of (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate as a therapeutic agent .
Q & A
Q. What are the established synthetic routes for (E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The compound is synthesized via multi-step reactions. A common approach involves:
- Step 1: Preparation of the cyclopenta[b]thiophene scaffold using cyclopentanone and cyanomethylene reagents under reflux with elemental sulfur and triethylamine .
- Step 2: Functionalization via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with substituted isothiocyanates or acryloyl chlorides. For example, (E)-configured acrylamido derivatives are formed by reacting 4-methoxyphenylacryloyl chloride with the amino-thiophene intermediate in ethanol under catalytic acidic conditions .
- Key conditions: Reflux in ethanol/toluene, use of glacial acetic acid/piperidine as catalysts, and purification via recrystallization. Yields typically range from 60–75% .
Q. How is the compound characterized structurally and spectroscopically?
- X-ray crystallography is critical for confirming the (E)-configuration of the acrylamido group and cyclopenta[b]thiophene ring conformation. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .
- NMR spectroscopy :
- 1H-NMR : Peaks at δ 2.25–2.80 ppm (cyclopentane CH₂), δ 7.35–8.00 ppm (aromatic protons), and δ 12.10–13.10 ppm (NH and COOH groups) confirm substituent integration .
- 13C-NMR : Signals for the carbonyl group (δ ~165–170 ppm) and methoxy group (δ ~55 ppm) are diagnostic .
Advanced Research Questions
Q. What computational methods are used to predict the bioactivity of this compound and its derivatives?
- Molecular docking : Derivatives of this scaffold (e.g., thieno-triazolopyrimidines) are docked against targets like influenza virus polymerase or breast cancer-associated proteins (e.g., HER2) using AutoDock Vina or Schrödinger Suite. Key interactions include hydrogen bonding with the acrylamido group and hydrophobic contacts with the cyclopentane ring .
- QSAR studies : Substituents on the 4-methoxyphenyl group (e.g., electron-withdrawing groups) correlate with enhanced anti-inflammatory or antiviral activity. For example, fluorinated analogs show improved IC₅₀ values in enzyme inhibition assays .
Q. How do crystallographic data resolve contradictions in reported biological activities?
- Discrepancies in bioactivity (e.g., antifungal vs. antiviral) are often linked to conformational flexibility. For instance:
- The (E)-configuration of the acrylamido group enables stronger π-π stacking with target proteins, enhancing antiviral activity .
- In contrast, derivatives with bulkier substituents adopt twisted conformations, reducing membrane permeability and shifting activity toward intracellular targets .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Prodrug design : Esterification of the carboxylate group (e.g., ethyl to methyl ester) improves metabolic stability. Hydrolysis studies in simulated gastric fluid (pH 1.2) show <10% degradation over 24 hours .
- Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability by protecting the acrylamido group from enzymatic cleavage .
Methodological Considerations
Q. How are reaction intermediates monitored and purified during synthesis?
- TLC monitoring : Ethyl acetate/hexane (3:7) is used to track reaction progress. Rf values for intermediates (e.g., 2-amino-thiophene derivatives) range from 0.4–0.6 .
- Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) isolates pure products.
- Recrystallization : Ethanol or isopropyl alcohol yields crystals suitable for X-ray analysis .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- Tautomerism : The thiophene ring’s resonance can lead to tautomeric forms. Low-temperature NMR (−40°C) and DFT calculations (e.g., Gaussian 09) resolve these ambiguities .
- Polymorphism : Differential scanning calorimetry (DSC) identifies polymorphs, which are refined using SHELXL-97 to avoid misinterpretation of bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
